molecular formula C11H15NO6 B13423754 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one

Cat. No.: B13423754
M. Wt: 257.24 g/mol
InChI Key: WKAFBZOCURIUPH-LMLFDSFASA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a pyridinone ring. Its molecular formula is C10H13NO6, and it has a molecular weight of 243.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one typically involves multiple steps, starting from readily available precursors. The process often includes the protection of hydroxyl groups, selective oxidation, and cyclization reactions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one involves its interaction with specific molecular targets. The hydroxyl groups and the pyridinone ring play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one is unique due to its specific stereochemistry and the presence of both hydroxyl and pyridinone functional groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C11H15NO6

Molecular Weight

257.24 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one

InChI

InChI=1S/C11H15NO6/c1-11(5-13)9(17)8(16)10(18-11)12-3-2-6(14)4-7(12)15/h2-4,8-10,13-14,16-17H,5H2,1H3/t8-,9+,10-,11-/m1/s1

InChI Key

WKAFBZOCURIUPH-LMLFDSFASA-N

Isomeric SMILES

C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=CC2=O)O)O)O)CO

Canonical SMILES

CC1(C(C(C(O1)N2C=CC(=CC2=O)O)O)O)CO

Origin of Product

United States

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